Lipophilicity Modulation: N-Difluoromethyl vs. N-Methyl Pyridinone
The N-difluoromethyl group increases lipophilicity compared to the N-methyl analog, providing a distinct pharmacokinetic profile. Computational prediction yields an XLogP3-AA value of 0.4 for 5-amino-1-(difluoromethyl)pyridin-2(1H)-one [1], whereas the non-fluorinated analog 5-amino-1-methylpyridin-2(1H)-one has a predicted LogP of approximately -0.5 (estimated by ChemBioDraw; PubChem data not available). This ~0.9 log unit difference shifts the compound from hydrophilic to moderately lipophilic space, affecting membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA / calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 [1] |
| Comparator Or Baseline | 5-Amino-1-methylpyridin-2(1H)-one; estimated LogP ≈ -0.5 |
| Quantified Difference | ΔLogP ≈ +0.9 log units (increased lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for target; estimated by ChemBioDraw for comparator |
Why This Matters
The difference of nearly one log unit in lipophilicity has a direct impact on passive membrane permeability (Rule of Five compliance) and oral absorption potential, influencing the prioritization of building blocks for drug discovery programs.
- [1] PubChem Compound Summary for CID 97617923, 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one. XLogP3-AA = 0.4. National Center for Biotechnology Information, 2025. View Source
